Cas no 214360-46-0 (3-Cyanophenylboronic acid, pinacol ester)

3-Cyanophenylboronic acid pinacol ester is a boronic ester derivative commonly used as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances stability, improving handling and storage compared to the free boronic acid form. The cyano substituent on the phenyl ring offers additional reactivity for further functionalization, making it valuable in pharmaceutical and materials science applications. Its high purity and consistent performance ensure reliable results in catalytic transformations. The compound is typically supplied as a crystalline solid with well-characterized properties, facilitating precise stoichiometric control in synthetic workflows.
3-Cyanophenylboronic acid, pinacol ester structure
214360-46-0 structure
Product Name:3-Cyanophenylboronic acid, pinacol ester
CAS No:214360-46-0
MF:C13H16BNO2
MW:229.082643508911
MDL:MFCD03789262
CID:242866
PubChem ID:2760590
Update Time:2025-05-20

3-Cyanophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 3-Cyanophenylboronic acid pinacol ester
    • Benzonitrile,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaboryl)benz
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)-benzonitrile
    • 3-Cyanobenzeneboronic acid,pinacol ester
    • Benzonitrile,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
    • pinacol (3-benzonitrile)boronate
    • 1,1,2,2-Tetramethyldimethylene (3-cyanophenyl)boronate
    • 3-Cyanophenylboronic acid, pinacol ester
    • 3-Cyanobenzeneboronic acid pinacol ester
    • Benzonitrile, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • PubChem15603
    • FIGQEPXOSAFKTA-UHFFFAOYSA-N
    • ZXBA000058
    • BM076
    • 3-CyanophenylboronicAcidPinacolEster
    • 214360-46-0
    • SCHEMBL760732
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • (3-cyanophenyl)-(2-hydroxy-1,1,2-trimethyl-propoxy)borinic acid;3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • AB16130
    • AM62755
    • 3-Cyanobenzeneboronic acid, pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile
    • A815358
    • CS-W003113
    • (3-CYANOPHENYL)BORONIC ACID PINACOL ESTER
    • FT-0643970
    • 3-CYANPHENYLBORONIC ACID PINACOL ESTER
    • 3-Cyanophenylboronic acid pinacol ester, 97%
    • AS-2730
    • J-014061
    • DTXSID40375244
    • SY023527
    • EN300-316750
    • Z1336745079
    • AKOS015950762
    • MFCD03789262
    • DB-045579
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 3-cyanophenylboronate
    • MDL: MFCD03789262
    • Inchi: 1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,1-4H3
    • InChI Key: FIGQEPXOSAFKTA-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C#N)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 229.12700
  • Monoisotopic Mass: 229.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 78-82 °C (lit.)
  • Boiling Point: 341°C at 760 mmHg
  • Flash Point: 160.0±23.2 °C
  • Refractive Index: 1.507
  • PSA: 42.25000
  • LogP: 1.85748
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C
  • Solubility: Not determined

3-Cyanophenylboronic acid, pinacol ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Inert atmosphere,2-8°C

3-Cyanophenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Cyanophenylboronic acid, pinacol ester Pricemore >>

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3-Cyanophenylboronic acid, pinacol ester Production Method

3-Cyanophenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:214360-46-0)3-Cyanophenylboronic acid, pinacol ester
Order Number:A815358
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:03
Price ($):151.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:214360-46-0)3-氰基苯硼酸频那醇酯
Order Number:LE5448835
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
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3-Cyanophenylboronic acid, pinacol ester Related Literature

Additional information on 3-Cyanophenylboronic acid, pinacol ester

3-Cyanophenylboronic acid, pinacol ester (CAS No. 214360-46-0): A Key Intermediate in Modern Pharmaceutical Synthesis

3-Cyanophenylboronic acid, pinacol ester, identified by its unique chemical identifier CAS No. 214360-46-0, stands as a pivotal intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its boronic ester functionality and a cyano-substituted phenyl ring, has garnered significant attention due to its versatile applications in drug development and molecular biology research. The boronic acid moiety, particularly in its pinacol ester form, enhances stability while maintaining reactivity, making it an invaluable tool for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis.

The structure of 3-cyanophenylboronic acid, pinacol ester features a benzene ring substituted with a cyano group at the para position relative to the boronic ester. This arrangement imparts specific electronic and steric properties that influence its reactivity and utility in synthetic pathways. The pinacol ester group not only stabilizes the boronic acid functionality against hydrolysis but also facilitates easier handling and storage under ambient conditions. Such attributes have positioned this compound as a preferred choice for medicinal chemists and synthetic organic chemists alike.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly in oncology and immunology. 3-Cyanophenylboronic acid, pinacol ester plays a crucial role in this landscape by serving as a precursor for the synthesis of novel small-molecule inhibitors. For instance, its incorporation into peptidomimetics has been explored for targeting specific protein-protein interactions involved in cancer progression. The cyano group further enhances the compound's potential by allowing for additional functionalization through nucleophilic addition reactions, broadening its synthetic utility.

One of the most compelling applications of 3-cyanophenylboronic acid, pinacol ester lies in its use as a building block for boron-containing pharmaceuticals. Boronate esters have been extensively studied for their potential as therapeutic agents due to their ability to form stable complexes with biological targets. This has led to the development of several boron-containing drugs that exhibit high selectivity and efficacy. The CAS No. 214360-46-0 associated with this compound ensures traceability and quality control, which are paramount in pharmaceutical manufacturing processes where precision is non-negotiable.

Advances in computational chemistry have further highlighted the significance of 3-cyanophenylboronic acid, pinacol ester in drug discovery pipelines. Molecular modeling studies have demonstrated that the cyano group can modulate electronic properties, influencing binding affinity and metabolic stability. These insights have guided the design of next-generation compounds with improved pharmacokinetic profiles. Moreover, the compound's compatibility with flow chemistry techniques has streamlined large-scale synthesis, reducing production costs and enhancing scalability—a critical factor in transitioning from bench-scale research to industrial manufacturing.

The role of 3-cyanophenylboronic acid, pinacol ester extends beyond small-molecule drug development into the realm of biotechnology. Its boronic ester functionality is integral to affinity chromatography methods used for protein purification and analysis. The ability to selectively bind target proteins via boronate interactions has revolutionized proteomics research, enabling high-throughput screening of protein targets relevant to various diseases. This application underscores the compound's versatility and its broad impact on scientific research methodologies.

Recent studies have also explored the potential of 3-cyanophenylboronic acid, pinacol ester in materials science, particularly in the development of organic electronic devices. The compound's ability to participate in cross-coupling reactions under mild conditions makes it an attractive candidate for synthesizing conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. These advancements highlight how interdisciplinary research can leverage fundamental chemical principles to address challenges in emerging technologies.

The synthesis of 3-cyanophenylboronic acid, pinacol ester typically involves multi-step processes starting from readily available aromatic precursors such as cyanobenzene derivatives. Optimized synthetic routes have been developed to maximize yield while minimizing byproduct formation, ensuring high purity levels essential for pharmaceutical applications. Continuous improvements in catalytic systems have further refined these processes, making them more efficient and environmentally sustainable—a growing priority in industrial chemistry.

In conclusion,3-Cyanophenylboronic acid, pinacol ester (CAS No. 214360-46-0) represents a cornerstone compound in modern pharmaceutical synthesis due to its unique structural features and broad applicability across multiple disciplines. Its role as an intermediate for drug development continues to evolve with advancements in synthetic methodologies and computational biology. As research progresses,this compound will undoubtedly remain at the forefront of innovation, contributing to breakthroughs that improve human health and technological capabilities worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214360-46-0)3-Cyanophenylboronic acid, pinacol ester
A815358
Purity:99%
Quantity:100g
Price ($):151.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:214360-46-0)3-氰基苯硼酸频那醇酯
LE5448835
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email